molecular formula C23H22Cl2O2 B12771077 Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- CAS No. 83492-88-0

Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy-

Cat. No.: B12771077
CAS No.: 83492-88-0
M. Wt: 401.3 g/mol
InChI Key: SBOXLEYOAFOTAY-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with various electrophiles. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process might include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2-(chloromethyl)-: Similar structure but lacks the propoxy and phenoxy groups.

    1-Chloro-2-ethynylbenzene: Contains an ethynyl group instead of the propoxy and phenoxy groups.

    4-Chlorobenzyl chloride: Similar but with different substitution patterns on the benzene ring.

Uniqueness

Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both chlorine and phenoxy groups, along with the propoxy moiety, makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

83492-88-0

Molecular Formula

C23H22Cl2O2

Molecular Weight

401.3 g/mol

IUPAC Name

1-chloro-2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-4-phenoxybenzene

InChI

InChI=1S/C23H22Cl2O2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3

InChI Key

SBOXLEYOAFOTAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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